N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a 3-methylphenyl substituent at position 3 and an acetamide group at position 4. The acetamide moiety is further substituted with a 5-methyl-1,2-oxazol-3-yl ring. This structure combines two pharmacologically significant heterocycles: the triazolo[4,5-d]pyrimidine scaffold, known for its role in enzyme inhibition, and the 1,2-oxazole ring, which contributes to metabolic stability and bioavailability .
Synthetic routes for analogous compounds often involve coupling reactions under basic conditions (e.g., cesium carbonate in dry DMF) and are characterized via spectroscopic methods such as ¹H NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-10-4-3-5-12(6-10)24-16-15(20-22-24)17(26)23(9-18-16)8-14(25)19-13-7-11(2)27-21-13/h3-7,9H,8H2,1-2H3,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAMSPHFCUPVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321937 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872591-04-3 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 328.4 g/mol
- CAS Number : 40809778
| Property | Value |
|---|---|
| Molecular Weight | 328.4 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of this compound has been linked to various mechanisms:
- TRPM3 Activation : The compound has been noted for its potent activation of the transient receptor potential melastatin 3 (TRPM3) calcium channel, which plays a critical role in nociception and inflammation. This mechanism suggests potential applications in pain management and inflammatory conditions.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of related compounds exhibit significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Escherichia coli . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.
Study on TRPM3 Activation
In a study evaluating the activation of TRPM3 channels, this compound was shown to enhance calcium influx in TRPM3-expressing cells. The study reported that the compound's effects were dose-dependent and could be inhibited by known TRPM3 antagonists, confirming its selective action on this receptor.
Antimicrobial Evaluation
Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the triazolo-pyrimidine moiety significantly influenced antimicrobial potency. While direct studies on this compound are needed, these findings highlight the importance of its structural components in determining biological activity .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| TRPM3 Activation | Potent activator; enhances calcium influx |
| Antimicrobial | Related compounds show significant efficacy |
| Cytotoxicity | Related compounds exhibit promising cytotoxic effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The table below compares the target compound with key structural analogs, emphasizing substituent variations and applications:
Key Observations
Core Modifications :
- The target compound and the analog from share the triazolo[4,5-d]pyrimidine core but differ in substituents at position 3 (3-methylphenyl vs. benzyl) and the acetamide side chain (5-methyloxazole vs. 2-chlorophenylmethyl). These substitutions influence lipophilicity and electronic properties, which may affect receptor binding or solubility.
- Flumetsulam uses a triazolo[1,5-a]pyrimidine core with a sulfonamide group, enabling herbicidal activity via acetolactate synthase (ALS) inhibition.
Functional Group Impact: The 5-methyl-1,2-oxazol-3-yl group in the target compound enhances metabolic stability compared to oxadixyl’s oxazolidinyl moiety, which is prone to hydrolysis .
Synthetic and Analytical Parallels :
- Synthesis of such compounds typically employs base-mediated coupling (e.g., Cs₂CO₃ in DMF) , while characterization relies on ¹H NMR for substituent confirmation and mass spectrometry for molecular weight validation .
Research Findings and Implications
- Agrochemical Potential: The structural resemblance to flumetsulam and oxadixyl suggests the target compound could be explored for herbicidal or fungicidal activity, particularly given the triazolo-pyrimidine core’s role in disrupting plant amino acid biosynthesis .
- Pharmacological Prospects : The acetamide linkage and oxazole ring may position the compound as a kinase or protease inhibitor, analogous to drugs leveraging similar scaffolds.
- Synthetic Challenges : Substituent bulk (e.g., benzyl in ) may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
